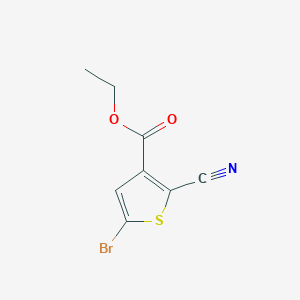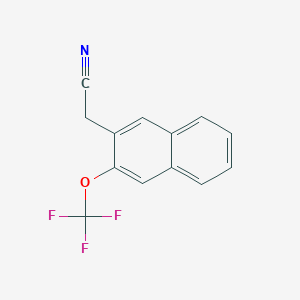
2-(3-(Trifluoromethoxy)naphthalen-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Trifluoromethoxy)naphthalen-2-yl)acetonitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group
Preparation Methods
One common method is the trifluoromethoxylation of naphthalene derivatives using specialized reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(3-(Trifluoromethoxy)naphthalen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2-(3-(Trifluoromethoxy)naphthalen-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)naphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The acetonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar compounds to 2-(3-(Trifluoromethoxy)naphthalen-2-yl)acetonitrile include other naphthalene derivatives with different substituents such as:
2-(Naphthalen-2-yl)acetonitrile: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: Contains a thiazine ring, offering distinct biological activities
Properties
Molecular Formula |
C13H8F3NO |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-12-8-10-4-2-1-3-9(10)7-11(12)5-6-17/h1-4,7-8H,5H2 |
InChI Key |
WCAXVZOHVYKRAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC#N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



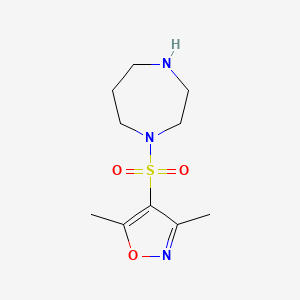
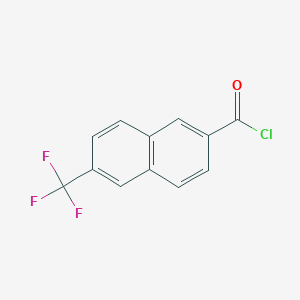


![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)
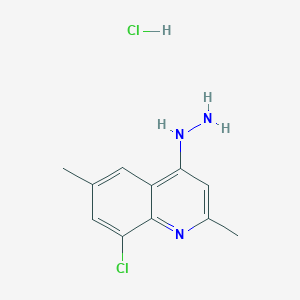

![3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11859951.png)
![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)
